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Compound of Interest

Compound Name: 5-Hydroxy-1-methylpyrazole
CAS No.: 3310-35-8; 33641-15-5
Cat. No.: B2399436
Get Quote
. J

Executive Summary & Chemical Identity

5-Hydroxy-1-methylpyrazole (also designated as 1-methyl-1H-pyrazol-5-ol or 1-methyl-5-
pyrazolone) is a critical heterocyclic scaffold in drug discovery, particularly as a precursor for N-
methylated pyrazole-based kinase inhibitors and agrochemicals.[1][2][3]

Researchers must exercise caution regarding nomenclature. The compound exists in a
tautomeric equilibrium between the enol form (5-hydroxy) and the keto form (5-pyrazolone).[1]
[2][3] While catalogs often list it as the "hydroxy" variant, solid-state analysis (XRD/IR) typically
reveals the ketone congener or hydrogen-bonded dimers.[2][3]
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Chemical Attribute

Specification

IUPAC Name

1-Methyl-1H-pyrazol-5-ol

Common Synonyms

1-Methyl-5-pyrazolone; 2-Methyl-2H-pyrazol-3-

ol
CAS Registry Number 33641-15-5
Molecular Formula CaHsN20
Molecular Weight 98.10 g/mol
SMILES CN1N=CC=C10 (Enol) / CNINC=CC1=0

(Keto)

Thermodynamic Data: Melting & Boiling Points

The physical constants below represent field-verified data. Note that the boiling point is

theoretical for atmospheric pressure due to thermal instability (decomposition) at high

temperatures.[3]

i int (Solid State)

Parameter

Value / Range

Condition Notes

Experimental MP

110 -114°C

Sharp melting range
Standard Atm indicates high purity
(>98%).[1][2]

Phase Behavior

Crystalline Solid

Hygroscopic; protect
. . from moisture to
White to off-white
prevent MP

depression.[2][3]

Boiling Point (Liquid/Gas Phase)
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Parameter Value / Range Condition Notes

Do not attempt

Predicted BP 217.7+13.0°C 760 mmHg o
distillation at 1 atm.
i Combustible solid.[1]
Flash Point ~85.4 °C Closed Cup 2]
Low volatility at room
Vapor Pressure 0.089 mmHg 25°C

temperature.[2][3]

Critical Application Note: Attempting to determine the experimental boiling point at atmospheric
pressure often results in ring degradation or polymerization.[3] Purification should be performed

via recrystallization (ethanol/ether) rather than distillation.[3]

Tautomeric Equilibrium & Structural Logic

Understanding the tautomerism is vital for interpreting NMR spectra and predicting reactivity.[3]
In polar aprotic solvents (DMSO-d6), the equilibrium shifts, often complicating signal

assignment.[3]

Keto Form
Solvent Polarity (1-Methyl-2-pyrazolin-5-one)

(Shift to Keto in CDCI3 Reactive Methylene — _ Crystallization
Enol Form i = ]

h H-Bonded Dimer
B B FBonding ____ e »| (Solid State Lattice)

Click to download full resolution via product page

Figure 1: Tautomeric shift driven by solvent polarity and phase state.[1][2][3] The keto form
typically predominates in non-polar solvents, while the solid state is stabilized by intermolecular
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hydrogen bonding.

Synthesis & Purification Protocol

The following protocol is a validated route for generating high-purity 5-hydroxy-1-
methylpyrazole, utilizing a decarboxylative strategy to ensure regiospecificity.

Reagents[2][5][6]

o Starting Material: Ethyl 1-methyl-5-hydroxypyrazole-4-carboxylate (Intermediate).[1][2][3][4]
e Base: Sodium Hydroxide (NaOH), 22g in 300 mL water.

e Acid: Concentrated Hydrochloric Acid (HCI), 55 mL.[3][4]

e Solvent: Anhydrous Ethanol.[1][2][3][4]

Step-by-Step Methodology

e Hydrolysis: Dissolve 22 g of NaOH in 300 mL of distilled water. Add 42.5 g of the ester
intermediate.[3][4]

o Reaction: Stir the mixture at 40 °C for 3 hours. This gently hydrolyzes the ester to the
carboxylate salt without degrading the pyrazole ring.[3]

 Acidification & Decarboxylation: Cool the solution to room temperature. Add 55 mL of conc.
HCI dropwise (Caution: Exothermic).[2][3]

» Reflux: Heat the acidic solution to reflux for 3 hours. This step facilitates thermal
decarboxylation (removal of COz2).[3]

« |solation: Remove the solvent via rotary evaporation under reduced pressure.[2][3]

o Extraction: Add 200 mL of anhydrous ethanol to the residue. The product dissolves, while
inorganic salts (NaCl) precipitate.[3]

o Filtration: Filter off the salt precipitate.[2][3][4]

» Final Concentration: Concentrate the filtrate to yield the crude white solid.
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e Recrystallization (Optional): Recrystallize from minimal hot ethanol/ether to achieve MP 110-
114°C.

Quality Control Workflow
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Figure 2: Purification and validation workflow to ensure pharmaceutical-grade purity.

Applications in Drug Discovery

5-Hydroxy-1-methylpyrazole serves as a bioisostere for carboxylic acids or phenols in active
pharmaceutical ingredients (APIs).[1][2][3] Its ability to toggle between hydrogen bond donor
(enol) and acceptor (keto) roles makes it valuable for:

» Kinase Inhibition: The pyrazole nitrogen and oxygen can chelate metal ions or bind to the
ATP-binding pocket of kinases.[2][3]
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o Edaravone Analogs: Structurally related to Edaravone (3-methyl-1-phenyl-2-pyrazolin-5-
one), a free radical scavenger used in stroke treatment.[1][2][3]

e Agrochemicals: Used as a precursor for herbicides (e.g., Topramezone intermediates).[3]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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» To cite this document: BenchChem. [Technical Guide: 5-Hydroxy-1-methylpyrazole
Characterization & Protocol]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b2399436/docs#technical-guide-5-hydroxy-1-
methylpyrazole-characterization-protocol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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